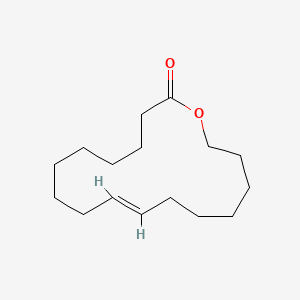

Oxacycloheptadec-10-en-2-one, (10E)-

Description

Overview of Macrocyclic Compounds in Chemical Sciences

Macrocyclic compounds are a class of molecules characterized by a large ring structure, typically containing 12 or more atoms. researchgate.netnih.gov These structures are of considerable interest across various scientific disciplines due to their unique chemical properties and diverse applications. nih.gov The field of macrocyclic chemistry has matured significantly, with classical examples including crown ethers, calixarenes, and cyclodextrins. researchgate.net The construction of these large rings is a challenging yet crucial aspect of synthetic chemistry, with methodologies such as macrolactonization, macrolactamization, and ring-closing metathesis being commonly employed. nih.gov Macrocyclic compounds have found applications in medicine, with many antibiotics featuring a macrocyclic lactone motif, and in materials science. researchgate.netnih.gov

Lactones are cyclic esters formed from the intramolecular esterification of hydroxycarboxylic acids. ventos.com The nomenclature of lactones often uses Greek letters to denote the ring size. ventos.com Macrocyclic lactones, or macrolactones, are those with large rings and are important natural products. ventos.com They are known for their presence in various natural sources and contribute to the flavor and fragrance profiles of many substances. ventos.com

Significance of Oxacycloheptadec-10-en-2-one, (10E)- in Contemporary Research

Oxacycloheptadec-10-en-2-one, (10E)-, a 17-membered macrocyclic lactone, holds particular significance in contemporary research, primarily within the realms of olfactory science and the fragrance industry. scentspiracy.com It is a synthetic macrocyclic musk, valued for its refined and diffusive musky aroma with fruity and floral undertones. scentspiracy.com

A key area of research is its role as a model compound in the study of macrocyclic musks and their interaction with human olfactory receptors. Studies have focused on how this compound and similar structures bind to specific olfactory receptors, which helps in understanding the mechanisms of scent perception. u-tokyo.ac.jp Research has identified the human olfactory receptor OR5AN1 as being responsive to a variety of macrocyclic and nitro musks. u-tokyo.ac.jpnih.gov Genetic variations within this receptor, such as the L289F allele, have been shown to influence an individual's perception and detection threshold for certain musks, including those structurally related to Oxacycloheptadec-10-en-2-one. nih.govnih.gov This line of inquiry is crucial for designing new fragrance molecules and for understanding the genetic basis of our sense of smell. nih.gov

The investigation into the synthesis of macrocyclic lactones like Oxacycloheptadec-10-en-2-one is also an active area of research. nih.gov The development of sustainable and efficient synthetic routes, for instance, utilizing renewable resources like olive oil, is a testament to its ongoing importance in synthetic chemistry. nih.gov

Isomeric Considerations within the Oxacycloheptadec-10-en-2-one Framework

The structure of Oxacycloheptadec-10-en-2-one contains a carbon-carbon double bond at the 10-position, which gives rise to geometric isomerism. The designation (10E)- refers to the trans configuration of the substituents around the double bond, while the (10Z)- isomer has the cis configuration. Commercial products of this compound, often referred to as Ambrettolide or Isoambrettolide, are typically a mixture of these isomers, with the (10E)- or trans-isomer being the major component. ventos.com

The specific isomerism has a notable impact on the compound's properties and applications. While both the (E) and (Z) isomers of similar macrocyclic ketones have been reported to possess musky odors, some studies suggest that (Z)-alkenes can be classified as "strong musks". nih.gov The synthesis of specific isomers is a key focus in organic chemistry. For instance, the synthesis of the trans-isomer of a related compound, Δ⁹-isoambrettolide, has been achieved from aleuritic acid. google.com Another synthetic route to produce ambrettolide (the cis-isomer) and its trans-stereoisomer starts from phloionolic acid, which can be derived from cork. researchgate.net

The ability to selectively synthesize and characterize these isomers is crucial for structure-activity relationship studies, particularly in the context of fragrance, where subtle changes in molecular geometry can lead to significant differences in olfactory perception. u-tokyo.ac.jp

Compound Data

| Property | Value | Source(s) |

| IUPAC Name | (10E)-Oxacycloheptadec-10-en-2-one | scentspiracy.com |

| Synonyms | Isoambrettolide, (E)-; trans-Isoambrettolide; FEMA No. 4145, E- | scentspiracy.com |

| CAS Number | 63286-42-0 | epa.gov |

| Molecular Formula | C₁₆H₂₈O₂ | nih.gov |

| Molecular Weight | 252.39 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | nih.gov |

| Odor Profile | Musky, sweet, floral, fruity | scentspiracy.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63286-42-0 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

(10E)-1-oxacycloheptadec-10-en-2-one |

InChI |

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1,3H,2,4-15H2/b3-1+ |

InChI Key |

QILMAYXCYBTEDM-HNQUOIGGSA-N |

Isomeric SMILES |

C1CCC/C=C/CCCCCCOC(=O)CCC1 |

Canonical SMILES |

C1CCCC=CCCCCCCOC(=O)CCC1 |

density |

0.949-0.957 |

physical_description |

Liquid Clear colourless or pale yellow liquid; Sweet musky fruity aroma |

solubility |

Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Natural Biogenesis and Precursor Derivations

Natural Occurrences and Isolation Methodologies for Related Macrocyclic Musks

Macrocyclic musks are found in both the plant and animal kingdoms. forbes.com In plants, these compounds typically exist as large-ring lactones, while animal-derived musks are ketones. forbes.comwikipedia.org One of the most well-known plant-derived macrocyclic musks is Ambrettolide, which is found in the seeds of the ambrette plant (Abelmoschus moschatus). biosynth.comchemicalbull.com Another example is Muscolide, found in Angelica seed oil. wikipedia.org

Historically, natural musks were extracted from the musk glands of animals like the musk deer, which was an unsustainable and ethically fraught practice. researchgate.netnih.gov The primary macrocyclic compound from musk deer is Muscone. wikipedia.org The difficulties and ethical concerns associated with sourcing animal musks, coupled with the high cost of natural plant-derived musks like ambrette seed oil, have driven the fragrance industry towards synthetic alternatives. researchgate.netacs.org

The isolation of these compounds from natural sources typically involves methods such as solvent extraction or steam distillation. chemicalbull.com For instance, Ambrettolide is extracted from ambrette seeds through these processes, followed by purification to isolate the pure compound. chemicalbull.com

Elucidation of Biosynthetic Pathways for Analogous Natural Products

The biosynthesis of macrocyclic musks is a complex process that is not yet fully understood. However, research into analogous natural products, particularly in animals, has begun to shed light on these pathways. Studies on muskrats suggest that the biosynthesis of musk compounds involves the metabolism of sugars, lipids, and amino acids, with the liver playing a crucial role in producing the necessary precursor molecules. nih.gov

Key findings from transcriptomic analysis in muskrats indicate that specific genes related to lipid metabolism are upregulated in the musk gland during the musk secreting period. nih.gov For example, genes such as Hmgcr, Slc27a4, and Elovl1 are believed to be involved in the synthesis of musk by influencing lipid metabolism. nih.gov The liver appears to alter its metabolic pathways to produce and supply the necessary substrates, which are then transported to the musk gland via the circulatory system for the final synthesis and secretion of musk. nih.gov It is hypothesized that long-chain fatty acids and steroids, which are structurally similar to muscone, are key precursors in this process. nih.gov

While the direct biosynthetic pathway for Oxacycloheptadec-10-en-2-one, (10E)- in nature is not documented, the study of these analogous pathways provides a foundational understanding of how nature constructs these large-ring structures.

Investigation of Bio-sourced Precursors for Synthetic Oxacycloheptadec-10-en-2-one, (10E)- Production

The increasing demand for sustainable and environmentally friendly fragrance ingredients has spurred research into the use of bio-sourced precursors for the synthesis of macrocyclic musks like Oxacycloheptadec-10-en-2-one, (10E)-. fragranceconservatory.comresearchgate.net This approach combines the efficiency of chemical synthesis with the renewable nature of biological starting materials.

Several research efforts have focused on utilizing biomass-derived materials. For example, oleic acid, a fatty acid abundant in many vegetable oils, has been investigated as a starting material for the synthesis of macrocyclic lactones through ring-closing metathesis (RCM). researchgate.netnih.gov This catalytic process allows for the formation of the large ring structure characteristic of these musks. Other bio-based starting materials that have been explored include 9-decenoic acid. researchgate.net

Aleuritic acid, which can be sourced from shellac produced by the lac bug, is another important bio-precursor. acs.org It has been used in a semisynthetic pathway to produce isoambrettolide. acs.org Similarly, phloionolic acid, derived from cork, has been utilized to synthesize ambrettolide. rsc.org

Furthermore, advancements in biotechnology, specifically microbial fermentation, are opening new avenues for the production of macrocyclic musks. forbes.com Companies are now leveraging microbial platforms to hydroxylate unsaturated fatty acids, yielding the macrocyclic lactone structures that are key to musk fragrances. acs.org This bio-catalytic approach not only provides a sustainable alternative to traditional chemical synthesis but also has the potential to create novel musk compounds that were not previously accessible. forbes.com

Interactive Data Table: Bio-sourced Precursors for Macrocyclic Musk Synthesis

| Precursor | Natural Source | Synthetic Target | Key Transformation |

| Oleic Acid | Vegetable Oils | Macrocyclic Lactones | Ring-Closing Metathesis |

| 9-Decenoic Acid | Biomass | Macrocyclic Lactones | Ring-Closing Metathesis |

| Aleuritic Acid | Shellac (Lac Bug) | Isoambrettolide | Semisynthetic Pathway |

| Phloionolic Acid | Cork | Ambrettolide | Multistep Synthesis |

| Unsaturated Fatty Acids | Various | Macrocyclic Lactones | Microbial Hydroxylation |

Advanced Organic Synthesis Methodologies for Oxacycloheptadec 10 En 2 One, 10e

Macrocyclization Strategies for Lactone Formation

The construction of large rings, or macrocyclization, is a pivotal and often challenging step in the synthesis of compounds like (10E)-Oxacycloheptadec-10-en-2-one. The inherent entropic and enthalpic barriers to forming medium and large rings necessitate specialized techniques that operate effectively under high-dilution conditions to favor intramolecular over intermolecular reactions.

Intramolecular Esterification Approaches

The direct formation of the ester bond within a linear hydroxy acid precursor, known as macrolactonization, is a classical yet powerful strategy for synthesizing macrocyclic lactones. The success of this approach hinges on the activation of the carboxylic acid moiety to facilitate cyclization, even at low concentrations. A variety of methods have been developed to achieve this transformation under mild conditions, which is crucial when dealing with sensitive functional groups.

One highly effective method for the synthesis of the constitutional isomer (9E)-isoambrettolide involves the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) N-oxide (DMAPO). researchgate.net This method, often referred to as the Shiina macrolactonization, proceeds through a highly reactive mixed anhydride intermediate that readily undergoes intramolecular attack by the distal hydroxyl group. Another approach involves the distillation of the corresponding methyl ester precursor, methyl 16-hydroxy-(E)-7-hexadecenoate, with MgCl₂·6H₂O to induce transesterification and cyclization, forming the (E)-alkene macrocycle. zenodo.org

These methods highlight the importance of the activating agent and conditions in achieving efficient cyclization of the seco-acid precursor.

Table 1: Selected Intramolecular Esterification Methods for (E)-Macrocyclic Lactones

| Method | Activating Agent / Catalyst | Precursor | Key Features |

| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), 4-Dimethylaminopyridine N-oxide (DMAPO) | ω-Hydroxycarboxylic acid | Forms a highly reactive mixed anhydride; proceeds under mild conditions with high yields. researchgate.net |

| Depolymerizing Distillation | Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | ω-Hydroxycarboxylic acid methyl ester | A thermal method that drives cyclization by removing the methanol (B129727) byproduct. zenodo.org |

Ring-Closing Metathesis in the Synthesis of Oxacycloheptadec-10-en-2-one Systems

Ring-Closing Metathesis (RCM) has emerged as a dominant tool for the formation of carbo- and heterocyclic rings, including large macrocycles. wikipedia.orgdrughunter.com This reaction utilizes transition metal catalysts, most notably those based on ruthenium and molybdenum, to form a new double bond by rearranging two existing alkene functionalities within the same molecule. wikipedia.org

For the synthesis of (10E)-Oxacycloheptadec-10-en-2-one, the key challenge is to control the stereochemistry of the newly formed double bond to favor the (E)-isomer. While standard Grubbs-type ruthenium catalysts often yield mixtures of (E) and (Z) isomers in macrocyclizations, specialized catalysts have been developed to provide high kinetic (E)-selectivity. nih.gov Molybdenum-based monoaryloxide pyrrolide (MAP) complexes, for instance, have demonstrated exceptional E-selectivity (91:9 to >98:2 E:Z) in the synthesis of 12- to 21-membered macrocyclic alkenes. nih.gov The strategy involves the RCM of a diene precursor, which itself can be synthesized from a linear ω-unsaturated ester. rsc.org

Table 2: Comparison of Catalysts for Macrocyclic Ring-Closing Metathesis

| Catalyst Type | Metal | Typical Selectivity for Macrocycles | Notes |

| Grubbs Catalysts (1st & 2nd Gen) | Ruthenium | Often low, producing E/Z mixtures | Widely used, good functional group tolerance, but poor stereocontrol in large rings. wikipedia.org |

| Hoveyda-Grubbs Catalysts | Ruthenium | Variable, can favor Z-isomer in some cases | Offers improved stability and activity over first-generation catalysts. |

| Molybdenum MAP Catalysts | Molybdenum | High E-selectivity | Kinetically controlled reaction, highly effective for forming (E)-macroalkenes. nih.gov |

Baeyer-Villiger Oxidation Routes

The Baeyer-Villiger oxidation is a powerful transformation that converts a ketone into an ester or a cyclic ketone into a lactone by the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org This reaction is typically carried out using peroxyacids (e.g., m-CPBA) or other peroxides. wikipedia.org The regioselectivity of the oxygen insertion is predictable, with the oxygen atom generally inserting on the more substituted side of the carbonyl. wikipedia.org

In the context of (10E)-Oxacycloheptadec-10-en-2-one synthesis, this strategy would involve the oxidation of a precursor, (E)-cycloheptadec-10-en-1-one. The key steps in this hypothetical route would be the synthesis of the 17-membered carbocycle containing an (E)-alkene, followed by the regioselective Baeyer-Villiger oxidation. The more substituted carbon adjacent to the ketone would preferentially migrate, leading to the desired lactone. The reaction is known to proceed with retention of stereochemistry at the migrating center. organic-chemistry.org Biocatalytic versions of this reaction, using engineered enzymes like cyclohexanone (B45756) monooxygenase (CHMO), offer a green and highly selective alternative, capable of producing optically pure lactones from cyclic ketones. researchgate.netnih.gov

Stereocontrol in the Synthesis of Oxacycloheptadec-10-en-2-one, (10E)-

Achieving the correct stereochemistry of the C10-C11 double bond is paramount for the successful synthesis of the target molecule. This requires careful selection of reactions that reliably produce the (E)-isomer in the linear precursor before the macrocyclization step.

Regio- and Stereoselective Formation of the (10E)-Double Bond

Several modern olefination reactions are known to provide excellent (E)-selectivity. The Julia-Kocienski olefination is a prominent example, reacting a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone with an aldehyde or ketone to form alkenes with very high (E)-selectivity. organic-chemistry.orgalfa-chemistry.comchem-station.com This reaction is a cornerstone in the synthesis of complex natural products containing macrocycles and represents a reliable method for installing the (E)-double bond in the linear precursor to (10E)-Oxacycloheptadec-10-en-2-one. researchgate.net The reaction proceeds through a Smiles rearrangement and subsequent elimination, and its conditions are tolerant of a wide array of functional groups. organicreactions.org

Another approach involves the transformation of vicinal diols. For instance, threo-aleuritic acid can be converted into a 16-hydroxy-(E)-7-hexadecenoic acid derivative. This transformation can be achieved by treating the corresponding diol with imidazole, chlorodiphenyl phosphine, and iodine, which promotes a stereospecific elimination to form the (E)-alkene. zenodo.org

The Nozaki-Hiyama-Kishi (NHK) reaction, a chromium(II)-mediated coupling of an aldehyde with a vinyl halide, is another powerful tool. wikipedia.orgnumberanalytics.com While often used for macrocyclization itself, it can also be employed to construct complex fragments with high chemoselectivity and predictable stereochemical outcomes. nih.govillinois.edu

Table 3: Methods for (E)-Selective Alkene Synthesis

| Reaction | Reactants | Key Features |

| Julia-Kocienski Olefination | Heteroaryl sulfone (e.g., PT-sulfone) and an aldehyde/ketone | Provides excellent (E)-selectivity. Tolerant of many functional groups, widely used in macrocycle synthesis. alfa-chemistry.comresearchgate.net |

| Vicinal Diol Elimination | Threo-diol, Imidazole, Chlorodiphenyl phosphine, Iodine | Stereospecific elimination to form an (E)-alkene from a threo-diol precursor. zenodo.org |

Approaches to Enantioselective Synthesis (if chiral centers are introduced)

The parent molecule, (10E)-Oxacycloheptadec-10-en-2-one, is achiral. However, the introduction of stereocenters onto the macrocyclic backbone would necessitate an enantioselective synthetic approach. The strategies discussed for macrocyclization and fragment coupling can be adapted for asymmetric synthesis.

For instance, if a chiral precursor containing hydroxyl groups is used, methods like the Sharpless asymmetric epoxidation can be employed to set key stereocenters early in the synthesis. researchgate.net Kinetic resolution, either enzymatic or through chemical means like the Jacobsen hydrolytic kinetic resolution, can be used to separate enantiomers of a racemic intermediate. researchgate.net

Furthermore, the macrocyclization step itself can be rendered enantioselective. The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction, for example, can be performed using chiral ligands to induce asymmetry during the ring-closing process, providing a single diastereomer of the macrocycle from an achiral precursor bearing prochiral centers. nih.govillinois.edu These methodologies provide a toolbox for the synthesis of chiral analogs of (10E)-Oxacycloheptadec-10-en-2-one, should they be desired for structure-activity relationship studies or other applications.

Novel Reagent Applications and Catalyst Development in Macrolactone Synthesis

The synthesis of large-ring lactones, or macrolactones, such as Oxacycloheptadec-10-en-2-one, (10E)-, presents unique challenges due to unfavorable entropic factors and the propensity for intermolecular side reactions. To overcome these hurdles, significant research has been dedicated to the development of novel reagents and highly efficient catalytic systems that promote intramolecular cyclization. These advancements have revolutionized the approach to macrolide synthesis, enabling higher yields, improved stereoselectivity, and milder reaction conditions.

A pivotal area of innovation lies in the activation of the seco-acid precursor to facilitate lactonization. A variety of coupling reagents have been developed to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the distal hydroxyl group. Classical reagents have been supplemented and, in some cases, replaced by more efficient and selective alternatives. For instance, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) and hydroxybenzotriazole (B1436442) (HOBt) has proven effective in promoting cyclization/ring expansion cascade reactions for the synthesis of macrocycles without the need for high dilution conditions. merckmillipore.com Another notable activating agent is 2,4,6-trichlorobenzoyl chloride, commonly known as the Yamaguchi reagent, which remains a popular choice for macrolactonization.

More recently, ynamide-based coupling reagents have emerged as a powerful tool in macrolide synthesis. sigmaaldrich.com For example, N-methylynetoluenesulfonamide (MYTsA) can be used to activate carboxylic acids, leading to the formation of an α-acyloxyenamide active ester. This intermediate readily reacts with the alcohol moiety under acidic conditions to yield the macrolactone. primescholars.com This method is advantageous as it often proceeds at room temperature, minimizing side reactions and preserving stereochemical integrity. primescholars.com

The development of novel catalysts has been instrumental in advancing macrolactone synthesis. Both metal-based catalysts and organocatalysts have demonstrated significant utility.

Metal-Based Catalysis: Transition metal catalysts are widely employed in key macrolactonization strategies, particularly in ring-closing metathesis (RCM). Ruthenium and molybdenum complexes, such as the Grubbs and Schrock catalysts, are highly effective for the formation of large rings via the metathesis of two terminal alkene groups. unimi.it For instance, the synthesis of a 16-membered unsaturated macrolactone, an analogue of Exaltolide™, was achieved in high yield and selectivity using a Schrock molybdenum catalyst (Mo1). rsc.org This catalyst was particularly effective in a high-concentration reactive distillation process, which is a significant step towards more industrially viable and sustainable production. rsc.org Palladium and copper complexes are also utilized to mediate macrolactonization reactions. numberanalytics.com Copper(I) chloride (CuCl) has been used as a catalyst in some ynamide-based activation methods. primescholars.com

Organocatalysis: Organocatalysts have gained prominence as a more sustainable and often less toxic alternative to metal-based systems. N-heterocyclic carbenes (NHCs) and chiral phosphoric acids are examples of organocatalysts that can effectively facilitate macrolactonization reactions. numberanalytics.com These catalysts operate through different activation modes, expanding the toolkit available to synthetic chemists for constructing complex macrocyclic structures.

Table 1: Comparison of Selected Reagents and Catalysts in Macrolactonization

| Reagent/Catalyst Class | Specific Example(s) | Key Application/Advantage | Reference |

|---|---|---|---|

| Carbodiimide Reagents | EDC.HCl/HOBt | Promotes cyclization/ring expansion cascades; effective without high dilution. | merckmillipore.com |

| Acyl Halide Reagents | Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) | Widely used for activating the carboxylic acid in macrolactonization. | |

| Ynamide Coupling Reagents | N-methylynetoluenesulfonamide (MYTsA) | Forms a highly reactive α-acyloxyenamide intermediate; mild reaction conditions (room temperature). | sigmaaldrich.comprimescholars.com |

| Metal-Based Catalysts | Grubbs and Schrock Catalysts (Ru, Mo complexes) | Highly effective for Ring-Closing Metathesis (RCM) to form large rings. | unimi.itrsc.org |

| Palladium and Copper Complexes | Mediate various macrolactonization reactions, including as co-catalysts. | numberanalytics.com | |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Metal-free catalysis of macrolactonization. | numberanalytics.com |

| Chiral Phosphoric Acids | Enantioselective macrolactonization. | numberanalytics.com |

Sustainable and Green Chemistry Approaches in Macrolactone Production

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for complex molecules like Oxacycloheptadec-10-en-2-one, (10E)-. The focus is on developing more environmentally benign processes by reducing waste, minimizing energy consumption, and utilizing renewable resources. numberanalytics.com

Renewable Feedstocks: A significant step towards sustainability is the use of renewable starting materials. fragranceconservatory.com For the synthesis of Oxacycloheptadec-10-en-2-one, (10E)-, a patented method utilizes 9,10,16-ustilic acid, a hydroxy acid of plant origin, as the precursor. The use of such bio-based feedstocks reduces the reliance on petrochemicals and aligns with the goals of a circular economy. sigmaaldrich.com

Biocatalysis: Enzymes are increasingly being harnessed as highly efficient and selective catalysts in organic synthesis. youtube.com Lipases and esterases, for example, are widely used for macrolactonization reactions under mild conditions. numberanalytics.com These biocatalytic methods offer several advantages, including high chemo-, regio-, and stereoselectivity, which often eliminates the need for protecting groups and reduces the number of synthetic steps. acs.orgnih.gov The use of enzymes, which are biodegradable and operate in aqueous systems or green solvents, significantly lowers the environmental impact of the synthesis. acs.orgyoutube.com

Greener Solvents and Reaction Conditions: The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents constitute a large portion of the waste generated. acs.org Research is actively exploring alternatives to traditional volatile organic compounds. Environmentally friendly solvents for lactone synthesis include water, ionic liquids, deep eutectic solvents, and supercritical carbon dioxide. numberanalytics.com Bio-based solvents such as Cyrene™, derived from cellulose, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also gaining traction as viable green alternatives. sigmaaldrich.com

Furthermore, optimizing reaction conditions can lead to greener processes. A notable example is the development of high-concentration ring-closing metathesis (RCM). rsc.org Traditionally, RCM requires high dilution to favor intramolecular cyclization over intermolecular polymerization. However, researchers have demonstrated that using a highly selective catalyst like the Schrock molybdenum complex (Mo1) in a reactive distillation setup allows for the efficient synthesis of a 16-membered macrolactone at concentrations significantly higher than conventional methods (≥0.2 M vs. 0.001–0.01 M). rsc.org This approach drastically reduces solvent usage and simplifies purification.

Table 2: Green Chemistry Strategies in Macrolactone Synthesis

| Green Chemistry Principle | Application in Macrolactone Synthesis | Specific Example | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Employing plant-based or bio-derived starting materials instead of petrochemicals. | Synthesis of Oxacycloheptadec-10-en-2-one from plant-derived 9,10,16-ustilic acid. | fragranceconservatory.com |

| Biocatalysis | Utilizing enzymes for high selectivity and mild reaction conditions. | Lipase-catalyzed lactonization of hydroxy acids. | numberanalytics.com |

| Greener Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Use of water, ionic liquids, or supercritical CO2. | numberanalytics.com |

| Application of bio-based solvents like Cyrene™ or 2-MeTHF. | sigmaaldrich.com | ||

| Process Intensification | Developing methods to reduce solvent volume and energy use. | High-concentration (≥0.2 M) Ring-Closing Metathesis (RCM) using reactive distillation. | rsc.org |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product. | Utilizing addition reactions and catalytic cycles with minimal byproduct formation. | wikipedia.orgjocpr.comnih.gov |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like (10E)-Oxacycloheptadec-10-en-2-one. Both ¹H and ¹³C NMR provide critical data for confirming the compound's constitution and the E (trans) configuration of its carbon-carbon double bond.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the olefinic protons, the protons on the carbon adjacent to the ester oxygen (α-protons), and the complex of methylene (B1212753) protons in the aliphatic chain.

Olefinic Protons (H-10, H-11): The protons on the double bond are expected to appear in the downfield region, typically around δ 5.2-5.5 ppm . The coupling constant (J-coupling) between these two protons would be crucial for confirming the (E)-configuration. A large coupling constant, generally in the range of 14-16 Hz , is characteristic of a trans arrangement.

α-Ester Protons (H-17): The methylene protons adjacent to the ester oxygen (-O-CH₂-) are deshielded and would likely resonate around δ 4.0-4.2 ppm as a triplet.

α-Carbonyl Protons (H-3): The methylene protons adjacent to the carbonyl group (-CH₂-C=O) would appear at approximately δ 2.2-2.4 ppm , also likely as a triplet.

Aliphatic Protons: The remaining methylene protons along the macrocyclic ring would produce a complex series of overlapping signals in the upfield region, typically between δ 1.2-1.8 ppm .

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C-2): The ester carbonyl carbon is the most deshielded, appearing significantly downfield around δ 173-175 ppm .

Olefinic Carbons (C-10, C-11): The two sp²-hybridized carbons of the double bond would be found in the range of δ 125-135 ppm .

α-Ester Carbon (C-17): The carbon attached to the ester oxygen would resonate at approximately δ 63-65 ppm .

Aliphatic Carbons: The sp³-hybridized methylene carbons of the ring would appear in the δ 20-40 ppm range.

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C-2 (C=O) | - | 173-175 | Ester carbonyl |

| C-3 | 2.2-2.4 | ~35 | α to carbonyl |

| C-4 to C-9 | 1.2-1.8 | 20-35 | Aliphatic chain |

| C-10 | 5.2-5.5 | 125-135 | Olefinic |

| C-11 | 5.2-5.5 | 125-135 | Olefinic |

| C-12 to C-16 | 1.2-1.8 | 20-35 | Aliphatic chain |

| C-17 | 4.0-4.2 | 63-65 | α to ester oxygen |

Mass Spectrometry for Elucidating Fragmentation Pathways and Precise Molecular Composition

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of (10E)-Oxacycloheptadec-10-en-2-one. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, confirming the molecular formula C₁₆H₂₈O₂. scentspiracy.comscentree.co The monoisotopic mass calculated for this formula is 252.20893 Da. quimicaorganica.org

Electron Ionization (EI) mass spectrometry is commonly used to analyze such compounds, leading to the formation of a molecular ion (M⁺˙) and characteristic fragment ions. While the molecular ion peak at m/z 252 may be observed, it is often of low intensity for long-chain aliphatic compounds. rsc.org The fragmentation of macrocyclic lactones is complex but typically involves several key pathways:

Alpha-Cleavage: Fission of the carbon-carbon bonds adjacent to the carbonyl group is a common fragmentation route for ketones and esters. rsc.org

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, though it can be more complex in a cyclic system.

Ring-Opening and Cleavage: The molecular ion can undergo ring-opening followed by a series of cleavages along the aliphatic chain, resulting in a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). rsc.org

A mass spectrum for the isomeric (8Z)-Oxacycloheptadec-8-en-2-one shows a dense pattern of fragments, with significant peaks at m/z values such as 55, 69, 83, and 97, which are characteristic of hydrocarbon fragments. nist.gov The specific fragmentation pattern helps to confirm the macrocyclic lactone structure.

Interactive Table: Key Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O₂ | scentspiracy.comscentree.co |

| Molecular Weight | 252.39 g/mol | scentspiracy.comscentree.co |

| Exact Mass | 252.20893 Da | quimicaorganica.org |

| Common Fragments (m/z) | M⁺˙, [M-H₂O]⁺˙, [M-C₂H₄]⁺˙, aliphatic series | rsc.orgnist.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of (10E)-Oxacycloheptadec-10-en-2-one is dominated by absorptions from the ester and alkene groups.

C=O Stretch: A very strong and sharp absorption band corresponding to the ester carbonyl (lactone) stretch is expected. For large, unstrained rings, this peak typically appears around 1735-1750 cm⁻¹ .

C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the fingerprint region, typically between 1050-1250 cm⁻¹ .

=C-H Stretch: The stretch of the vinylic C-H bonds appears at wavenumbers just above 3000 cm⁻¹, typically in the 3010-3040 cm⁻¹ region. vscht.cz

C=C Stretch: The stretch of the carbon-carbon double bond is expected in the 1660-1680 cm⁻¹ range for a trans-alkene. spectroscopyonline.com This peak can sometimes be weak or absent if the bond is relatively symmetric.

=C-H Bend (Out-of-Plane): The most diagnostic peak for the (E)-configuration is a strong, sharp band from the out-of-plane bending of the trans-vinylic hydrogens. This absorption occurs reliably in the 960-975 cm⁻¹ region. quimicaorganica.orgspectroscopyonline.com An analysis of a sample of (9E)-ambrettolide confirmed a strong peak at 968 cm⁻¹, reinforcing the E-alkene assignment. wgtn.ac.nz

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman than in IR, the C=C double bond stretch, which may be weak in the IR spectrum, often gives a strong Raman signal. This makes the two techniques powerful when used in conjunction.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Source |

| C-H (sp³) | Stretch | 2850-2960 | Strong | vscht.cz |

| C-H (sp²) | Stretch | 3010-3040 | Medium | vscht.cz |

| C=O (Lactone) | Stretch | 1735-1750 | Very Strong | |

| C=C (trans) | Stretch | 1660-1680 | Weak-Medium | spectroscopyonline.com |

| C-O (Ester) | Stretch | 1050-1250 | Strong | udel.edu |

| =C-H (trans) | Bend (Out-of-Plane) | 960-975 | Strong | quimicaorganica.orgspectroscopyonline.comwgtn.ac.nz |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. However, (10E)-Oxacycloheptadec-10-en-2-one is described as a colorless to pale yellow viscous liquid at room temperature. scentree.co Because single-crystal X-ray diffraction requires a solid, crystalline sample, this technique is not generally applicable to this compound in its standard state. No published crystal structure for (10E)-Oxacycloheptadec-10-en-2-one appears to be available in the common crystallographic databases.

Chromatographic Methods for Isomer Separation and Purity Profiling

Chromatographic techniques are indispensable for separating (10E)-Oxacycloheptadec-10-en-2-one from impurities and for resolving it from its (Z)-isomer.

Gas Chromatography (GC): GC is a primary tool for the analysis of volatile compounds like macrocyclic musks.

Purity Profiling: When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate the target compound from synthesis byproducts or degradation products, allowing for accurate purity assessment.

Isomer Separation: The separation of (E)- and (Z)-isomers can be achieved using capillary columns with appropriate stationary phases. youtube.com Nonpolar phases (like those based on dimethylpolysiloxane) separate compounds primarily by boiling point, while more polar phases (like those containing cyanopropyl or polyethylene (B3416737) glycol) can provide enhanced selectivity for separating geometric isomers. maastrichtuniversity.nl A study on ambrettolide demonstrated that the (Z)- and (E)-isomers could be separated and identified by comparing their GC retention times. wgtn.ac.nz

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique used for the analysis and purification of macrocyclic lactones. chemicalforums.com

Purity Assessment: Reversed-phase HPLC, typically using a C18 column with a mobile phase such as methanol (B129727)/water or acetonitrile/water, is commonly used to assess the purity of the compound.

Preparative Chromatography: HPLC can be scaled up to preparative applications to isolate the pure (E)-isomer from a mixture of (E) and (Z)-isomers that may result from certain synthetic routes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are employed to understand the electronic nature of molecules, which governs their reactivity and interactions. For macrocyclic musks, including Ambrettolide, hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly valuable for studying interactions within a biological environment, such as an olfactory receptor binding pocket.

In such studies, the ligand (e.g., Ambrettolide) and key amino acid residues in the receptor's binding site are treated with a high level of theory (QM), while the rest of the protein and solvent are handled by classical molecular mechanics (MM). nih.gov This approach allows for the accurate calculation of interaction energies and the identification of crucial electronic features.

For instance, research on human musk receptors has shown that the keto or nitro functional groups of musk odorants form specific hydrogen-bonding interactions with amino acid residues like Tyrosine (Tyr260). nih.gov The surrounding nonpolar amino acids, such as Phenylalanine, further stabilize the odorant through favorable hydrophobic contacts. nih.gov The relative binding energies calculated via QM/MM methods for a series of musk compounds have shown a strong correlation with the experimentally measured response of the olfactory receptor, validating the predictive power of these models. nih.gov

Table 1: Computed Properties for (10E)-Oxacycloheptadec-10-en-2-one

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O₂ | PubChem nih.gov |

| Molecular Weight | 252.39 g/mol | PubChem nih.gov |

| XLogP3 | 5.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Polar Surface Area | 26.3 Ų | PubChem nih.gov |

| Complexity | 233 | PubChem nih.gov |

Conformational Landscape Analysis of the 17-Membered Lactone Ring

The 17-membered ring of (10E)-Oxacycloheptadec-10-en-2-one is highly flexible, capable of adopting a multitude of low-energy conformations. Understanding this conformational landscape is critical, as the specific three-dimensional shape of the molecule is what interacts with an olfactory receptor. Medium to large rings (eight members or more) present significant conformational challenges due to the large number of rotatable bonds and the potential for transannular strain. princeton.edu

Computational analysis is indispensable for exploring these conformations. princeton.edu Methods such as molecular mechanics (MM) are used to generate a large number of potential structures, which are then minimized to find stable conformers. More advanced studies on lactones have utilized nuclear magnetic resonance (NMR) data in conjunction with computational methods to distinguish between different diastereomers and determine conformational equilibria in solution. rsc.orgumn.edu For large rings like Ambrettolide, computational analysis is the primary means of predicting the most likely shapes the molecule will adopt, which is a prerequisite for understanding its interaction with biological targets. princeton.edu

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. mdpi.com This technique is used to study the conformational flexibility of molecules like Ambrettolide and to observe their interactions with other molecules, such as solvent or a protein receptor. mdpi.comrsc.orgnih.gov

MD simulations have been applied to understand how musk compounds behave within the binding sites of olfactory receptors. nih.gov These simulations reveal the stability of ligand-receptor complexes and the nature of the intermolecular forces at play, such as hydrogen bonds and hydrophobic contacts. nih.gov The simulations can show how the flexible macrocycle adapts its conformation to fit within the binding pocket and how interactions with surrounding water molecules might influence binding. nih.govrsc.org The study of intermolecular forces is crucial for characterizing the self-assembly processes and for probing the structure of supramolecular assemblies at a molecular level. rsc.org

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are powerful tools for predicting how a small molecule like (10E)-Oxacycloheptadec-10-en-2-one will interact with a biological target and for estimating the strength of this interaction, known as binding affinity. nih.govresearchgate.net Molecular docking is a common technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.govui.ac.id This method places the ligand into the binding site of a protein in various conformations and scores them based on how well they fit, identifying the most likely binding pose.

For odorants, computational pipelines have been developed to screen large chemical libraries against specific olfactory receptors. elifesciences.orgnih.govescholarship.org These methods identify shared molecular features among known ligands to predict new ones. elifesciences.orgnih.gov For macrocyclic musks, docking and QM/MM calculations have been used to model their binding to human olfactory receptors like OR5AN1. nih.gov These studies can pinpoint key interactions, such as the hydrogen bond between the lactone's carbonyl oxygen and a specific tyrosine residue in the receptor, which are critical for receptor activation and the perception of the musk scent. nih.gov

Table 2: Key Residues and Interactions in Musk Olfactory Receptors

| Receptor | Interacting Residue | Interaction Type | Musk Ligand Group | Source |

| OR5AN1 | Tyr260 (TM6) | Hydrogen Bond | Macrocyclic Ketones, Nitromusks | nih.gov |

| OR5AN1 | Phe105, Phe194, Phe252 | Hydrophobic Contacts | Macrocyclic Ketones, Nitromusks | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Impact

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For fragrances like Ambrettolide, QSAR can be used to understand which molecular properties are responsible for its characteristic musk odor.

A three-dimensional QSAR (3D-QSAR) model was developed for a range of musk compounds to investigate their interaction with the human musk receptor OR5AN1. nih.gov This model identified the key structural features that influence the receptor's response. The resulting contour maps from the 3D-QSAR analysis highlight regions where specific properties are favorable or unfavorable for activity. For example, the model can indicate where hydrophobic groups or hydrogen-bond accepting features on the musk molecule enhance binding and activation of the receptor. nih.gov Such models are invaluable for designing new fragrance molecules with desired scent profiles and for predicting the biological impact of existing ones. nih.govillinois.edu Another study used a 3D-QSAR model to predict the toxicity of synthetic musks and their by-products, demonstrating the versatility of this approach in assessing the broader biological and environmental impact of this class of compounds. researchgate.net

Molecular and Cellular Biological Interactions

Mechanistic Investigations of Olfactory Receptor Binding and Activation by (10E)-Oxacycloheptadec-10-en-2-one

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the nasal cavity. For (10E)-Oxacycloheptadec-10-en-2-one, its characteristic musky scent is initiated through binding to these specialized receptors, which triggers a cascade of intracellular events. This process involves the activation of G-protein coupled receptors and the subsequent initiation of a signal transduction pathway that results in the perception of its aroma .

Elucidation of Specific G-Protein Coupled Receptor (GPCR) Interactions

Olfactory receptors are a large family of G-protein-coupled receptors (GPCRs) responsible for detecting a vast array of odorants nih.gov. The interaction between an odorant molecule and an OR is a highly specific event that dictates the perceived scent. While (10E)-Oxacycloheptadec-10-en-2-one is known to elicit a musk fragrance, the precise human olfactory receptor it binds to remains a subject of ongoing investigation.

Research into musk odorants has identified specific human ORs for similar macrocyclic compounds. For instance, the human olfactory receptor OR5AN1 has been identified as a receptor for several macrocyclic ketones, such as muscone. However, studies have shown that OR5AN1 does not respond to the 17-membered ring lactone, Ambrettolide, which is the class of molecule for (10E)-Oxacycloheptadec-10-en-2-one. This indicates a high degree of specificity in the binding pocket of this receptor, which can differentiate between a ketone and a lactone functional group within a large ring structure.

The general mechanism for odorant binding to an OR involves the odorant molecule fitting into a binding pocket formed by the transmembrane domains of the GPCR. This binding event induces a conformational change in the receptor protein, which in turn activates a coupled G-protein on the intracellular side of the neuronal membrane.

| Compound | Known Olfactory Receptor Interactions | Receptor Type | Key Findings |

|---|---|---|---|

| (10E)-Oxacycloheptadec-10-en-2-one (Ambrettolide) | Specific receptor not definitively identified. Does not activate OR5AN1. | GPCR | Highlights the specificity of olfactory receptors, as it is not recognized by the known musk receptor OR5AN1. |

| Muscone (related macrocyclic musk) | Human: OR5AN1; Mouse: MOR215-1 | GPCR | Serves as a model for understanding macrocyclic musk-receptor interactions. |

Characterization of Downstream Signal Transduction Cascades

Upon binding of an odorant like (10E)-Oxacycloheptadec-10-en-2-one to its specific olfactory receptor, a well-characterized signal transduction cascade is initiated within the olfactory sensory neuron nih.gov. This process converts the chemical signal of the odorant into an electrical signal that is transmitted to the brain.

The key steps in this pathway are as follows:

G-Protein Activation : The activated olfactory receptor interacts with a specialized G-protein, Gαolf. This interaction causes the Gαolf subunit to release GDP and bind GTP, thereby activating it.

Adenylyl Cyclase Activation : The activated Gαolf subunit then binds to and activates adenylyl cyclase type III (ACIII), an enzyme embedded in the neuronal membrane.

cAMP Production : Activated ACIII catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a second messenger molecule. This leads to a rapid increase in the intracellular concentration of cAMP.

Ion Channel Gating : cAMP molecules bind to and open cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the olfactory neuron.

Depolarization : The opening of CNG channels allows an influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx of positive ions leads to a depolarization of the neuron's membrane potential, generating a receptor potential.

Signal Amplification and Action Potential : The initial depolarization is further amplified by the opening of Ca²⁺-activated Cl⁻ channels. If the receptor potential is strong enough to reach the neuron's threshold, it triggers an action potential, which travels along the axon to the olfactory bulb in the brain for processing.

This entire cascade ensures a rapid and sensitive response to the presence of odorant molecules.

Modulation of Cellular Signaling Pathways

Beyond the well-defined olfactory signaling pathway, there is limited research on whether (10E)-Oxacycloheptadec-10-en-2-one modulates other cellular signaling pathways. However, some studies on synthetic musks as a broad class of compounds have suggested potential interactions with cellular defense mechanisms. For example, certain synthetic musk compounds have been found to inhibit the function of multidrug resistance transporters, which are cellular pumps involved in xenobiotic defense nih.gov. This inhibition could potentially lead to an accumulation of other toxic substances within cells nih.gov. It is important to note that these are general findings for some synthetic musks and not specific to (10E)-Oxacycloheptadec-10-en-2-one.

Studies on Antimicrobial Mechanisms (where reported for related compounds)

While (10E)-Oxacycloheptadec-10-en-2-one is primarily used for its fragrance properties, other macrocyclic lactones have well-documented antimicrobial and antiparasitic activities. These related compounds offer insight into potential, though not confirmed, biological activities.

The avermectins and milbemycins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties cabidigitallibrary.org. Their mechanism of action is distinct from that of fragrance molecules and involves targeting the nervous system of invertebrates .

Target : The primary target of these antiparasitic macrocyclic lactones is the glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of invertebrates .

Mechanism : Binding of the macrocyclic lactone to these channels causes them to open, leading to an influx of chloride ions into the cells. This results in hyperpolarization of the cell membrane, which inhibits the transmission of nerve signals.

Effect : The disruption of nerve signaling leads to paralysis of the pharyngeal pump and somatic muscles of the parasite, ultimately causing its death .

It is crucial to emphasize that these antimicrobial mechanisms are characteristic of antiparasitic macrocyclic lactones and have not been reported for (10E)-Oxacycloheptadec-10-en-2-one. However, some macrocyclic musks, such as Pentalide, are noted to have antibacterial properties as an ingredient kcl.ac.uk. The broader class of lactones has been explored for antimicrobial potential, with some showing activity against various bacteria and fungi .

| Compound Class | Example Compound | Primary Biological Activity | Mechanism of Action |

|---|---|---|---|

| Fragrance Macrocyclic Lactone | (10E)-Oxacycloheptadec-10-en-2-one | Odorant | Binds to olfactory GPCRs, initiating a cAMP-mediated signal cascade. |

| Antiparasitic Macrocyclic Lactone | Ivermectin (Avermectin) | Anthelmintic, Insecticide | Binds to glutamate-gated chloride channels in invertebrates, causing paralysis and death . |

Enzyme-Mediated Biotransformation and Environmental Metabolic Fate

The environmental fate of fragrance ingredients like (10E)-Oxacycloheptadec-10-en-2-one is an important aspect of their life cycle. Macrocyclic musks are generally considered to be biodegradable nih.gov.

The biotransformation of (10E)-Oxacycloheptadec-10-en-2-one is expected to proceed through enzymatic pathways common for ester-containing compounds. The primary step in the degradation of a lactone is hydrolysis of the ester bond.

Enzymatic Hydrolysis : Esterase enzymes, widely present in microorganisms, can catalyze the cleavage of the lactone ring. This reaction would open the ring structure to form the corresponding ω-hydroxy carboxylic acid (16-hydroxy-hexadec-10-enoic acid).

Further Degradation : Following ring-opening, the resulting linear fatty acid can be further metabolized by microorganisms through pathways such as β-oxidation. This process sequentially shortens the carbon chain, ultimately breaking the molecule down into smaller, readily usable components for microbial metabolism.

Studies on related macrocyclic compounds support this proposed pathway. For instance, the biodegradation of macrocyclic ketones first involves an oxidation step, often mediated by Baeyer-Villiger monooxygenases, to form a lactone, which is then hydrolyzed. Since (10E)-Oxacycloheptadec-10-en-2-one is already a lactone, it would bypass this initial oxidation step.

In some biological systems, cytochrome P450 (CYP) enzymes can be involved in the metabolism of macrocyclic lactones, although their contribution can vary and may be minimal in some organisms nih.gov. The biotransformation of natural products by gut microbiota is also a recognized metabolic pathway, involving various enzymatic reactions such as hydrolysis and reduction forbes.com.

The synthesis of this compound can start from natural precursors like aleuritic acid, and advances in biotechnology are exploring the use of microbial fermentation with plant-based substrates to produce macrocyclic lactones sustainably scentree.co.

Structure Activity Relationship Sar Studies and Analogue Design

Rational Design and Synthesis of Oxacycloheptadec-10-en-2-one Analogues

The rational design of analogues of (10E)-Oxacycloheptadec-10-en-2-one is guided by established principles of macrocyclic chemistry to enhance potency, selectivity, or other desired properties. nih.gov The synthesis of such large ring structures is a significant challenge due to entropic factors that favor linear polymerization over intramolecular cyclization. nih.govnih.gov Key synthetic strategies employed for creating macrocyclic lactones and their analogues include:

Macrolactonization: This is a direct method involving the intramolecular cyclization of a long-chain ω-hydroxy acid. The synthesis of Oxacycloheptadec-10-en-2-one can be envisioned starting from a 16-hydroxy-10-enoic acid precursor. nih.gov Various reagents and protocols have been developed to promote this challenging cyclization step.

Ring-Closing Metathesis (RCM): A powerful and widely used method in modern organic synthesis, RCM uses transition metal catalysts (typically ruthenium-based) to form a cyclic olefin from a linear diene. nih.gov An analogue of the target molecule could be synthesized by preparing a linear ester with terminal alkene groups and subjecting it to RCM to form the macrocyclic double bond.

Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki or Sonogashira couplings can be used in a ring-closing manner to form the macrocyclic backbone, offering versatility in the types of bonds that can be formed. nih.gov

These synthetic approaches allow medicinal chemists to systematically create a library of analogues for SAR studies, enabling the exploration of different ring sizes, degrees of unsaturation, and functional group placements. nih.gov

Systematic Variation of Macrocyclic Ring Size and Unsaturation Position

The 17-membered ring of Oxacycloheptadec-10-en-2-one is a critical determinant of its properties. Altering the ring size or the position of the double bond can have profound effects on the molecule's conformation and its ability to bind to a receptor.

Ring Size Variation: The size of the macrocyclic ring directly influences its strain and conformational flexibility. nih.gov While smaller rings (e.g., 10-12 members) can be highly strained, larger rings like the 17-membered one in Oxacycloheptadec-10-en-2-one possess greater flexibility. This flexibility allows the molecule to adopt various conformations, one of which may be the "bioactive conformation" required for receptor binding. nih.gov Reducing or enlarging the ring would alter this conformational landscape, potentially impacting biological activity. For instance, a progressive reduction in ring size leads to increased strain, which can distort bond angles and limit the accessible three-dimensional shapes. nih.gov

Table 1: Predicted Impact of Ring Size and Unsaturation Variation

| Modification | Example Structure | Predicted Impact on Conformation | Potential Effect on Activity |

|---|---|---|---|

| Reference Compound | (10E)-Oxacycloheptadec-10-en-2-one | Flexible 17-membered ring with a central (E)-double bond. | Baseline activity. |

| Ring Contraction | Oxacyclopentadec-10-en-2-one (15-membered) | Increased ring strain, reduced flexibility. nih.gov | May increase or decrease binding affinity depending on whether the more rigid conformation matches the receptor's binding site. |

| Ring Expansion | Oxacyclooctadec-10-en-2-one (18-membered) | Increased flexibility, potentially larger conformational search required for binding. | Could decrease binding affinity due to entropic cost of adopting the bioactive conformation. nih.gov |

| Unsaturation Shift | (8Z)-Oxacycloheptadec-8-en-2-one | Alters the overall 3D shape and placement of hydrophobic regions. | Likely to change receptor selectivity and/or binding affinity. |

| Saturation | Oxacycloheptadecan-2-one | Maximum flexibility, no rigid double bond. | Loss of specific interactions related to the double bond; increased conformational freedom may lower binding affinity. |

Functional Group Derivatization and its Impact on Receptor Recognition

Functional groups are the primary drivers of intermolecular interactions between a ligand and its receptor. reachemchemicals.comdntb.gov.ua In (10E)-Oxacycloheptadec-10-en-2-one, the key functional group is the ester (lactone). Modifications to this group or additions to the hydrocarbon backbone can dramatically alter binding affinity and specificity. ashp.org

Lactone Moiety: The ester group is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. Replacing the ester oxygen with nitrogen to form a macrolactam would introduce a hydrogen bond donor (the N-H group), fundamentally changing its interaction profile. nih.gov

Alkene Moiety: The C=C double bond provides a region of electron density (pi-stacking interactions) and a point for introducing other functional groups, such as epoxides or hydroxyl groups (via oxidation or hydration), which would increase polarity.

Alkyl Backbone: The long hydrocarbon chain is primarily responsible for hydrophobic interactions within a receptor's binding pocket. Introducing polar groups (e.g., -OH, -NH2) or alkyl branches (e.g., -CH3) would affect both solubility and steric fit.

Table 2: Predicted Impact of Functional Group Derivatization

| Position of Derivatization | Functional Group Change | Predicted Impact on Physicochemical Properties | Potential Effect on Receptor Recognition |

|---|---|---|---|

| C2 (Carbonyl) | Reduction to alcohol (-OH) | Removes H-bond acceptor, introduces H-bond donor/acceptor. Increases polarity. | Loss of key carbonyl interaction, likely significant loss of activity. |

| O1 (Ester Oxygen) | Replacement with -NH (forms a lactam) | Introduces H-bond donor capability. nih.gov | Alters H-bonding pattern; may switch receptor subtype selectivity or activity. |

| C10=C11 (Alkene) | Epoxidation | Increases polarity and rigidity, adds H-bond acceptors. | May enhance binding through new polar contacts or decrease it due to steric clash. |

| C10=C11 (Alkene) | Saturation (to single bond) | Increases conformational flexibility. | Loss of pi-stacking interactions, may reduce binding affinity. |

| Alkyl Chain (e.g., C5) | Addition of a methyl group (-CH3) | Increases lipophilicity and steric bulk. | May improve hydrophobic interactions or cause steric hindrance, depending on binding pocket shape. ashp.org |

Stereochemical Effects on Biological Activity and Ligand-Receptor Interaction

Stereochemistry plays a paramount role in the interaction between a drug and its biological target, as receptors are chiral environments. reachemchemicals.comnih.gov For (10E)-Oxacycloheptadec-10-en-2-one, the primary stereochemical feature is the configuration of the double bond.

Chiral Centers: Although the parent structure of (10E)-Oxacycloheptadec-10-en-2-one does not possess a chiral center, the introduction of substituents (as discussed in 7.3) could create them. For example, hydroxylation of the alkyl chain would generate a new stereocenter. The (R) and (S) enantiomers at this new center would orient the substituent differently in space, leading to one being potentially more active than the other due to a better or worse interaction with the receptor. nih.gov

The precise fit between a ligand and its receptor is often likened to a key in a lock; a small change in the key's shape (the stereochemistry) can prevent it from working. nih.gov

Comparative Analysis with Structurally Related Macrocyclic Lactones

To contextualize the SAR of (10E)-Oxacycloheptadec-10-en-2-one, it is useful to compare it with other well-known macrocyclic lactones.

Comparison with Fragrance Musks: In the realm of fragrances, this compound is related to other macrocyclic musks. Ambrettolide ((Z)-Oxacycloheptadec-8-en-2-one) is a constitutional isomer with a different double bond position and geometry, resulting in a distinct olfactory profile. nist.gov Exaltolide (Oxacyclohexadecan-2-one) is a smaller, saturated macrocycle (16-membered ring) that has a simpler, powdery musk scent, highlighting how both ring size and unsaturation contribute to the perceived character. The presence and position of the double bond in (10E)-Oxacycloheptadec-10-en-2-one contribute to its unique and complex aroma profile, which is often described as warm and floral. fragranceconservatory.comacsint.biz

Comparison with Bioactive Natural Products: More complex macrocyclic lactones, such as the avermectins, are potent anthelmintic drugs. Avermectins possess a 16-membered macrocyclic lactone core but are heavily decorated with sugar moieties and other complex substituents. SAR studies on avermectins have shown that the integrity of the sugar groups is crucial for optimal interaction with their target, P-glycoprotein. nih.gov This comparison underscores a general principle: while the macrocyclic lactone scaffold provides a foundation for binding, specific substitutions and functional groups are responsible for fine-tuning the potency and selectivity of the biological activity. nih.govmdpi.com

Ultimately, the structure of (10E)-Oxacycloheptadec-10-en-2-one represents a balance of conformational flexibility from its large ring and rigidity from its double bond, with the lactone group serving as a key polar anchor for receptor interactions.

Future Research Directions and Emerging Applications in Chemical Science

Innovations in Biocatalytic Production and Metabolic Engineering of Macrocyclic Lactones

The chemical synthesis of macrocyclic lactones like Ambrettolide often involves multi-step processes that can be resource-intensive. deascal.com Consequently, the development of sustainable and efficient production methods is a key area of future research. Biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations, offers a promising alternative. mdpi.com The advantages of biocatalysis include high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and reduced environmental impact. mdpi.com

Future research in this area will likely focus on:

Discovery and Engineering of Novel Enzymes: Identifying and engineering enzymes, such as lactonases and hydroxylases, with high specificity and efficiency for the synthesis of Ambrettolide and its analogs.

Pathway Optimization: Assembling and optimizing biosynthetic pathways in microbial hosts like E. coli or yeast for the high-titer production of the target lactone from simple carbon sources.

Sustainable Feedstocks: Utilizing renewable feedstocks, such as fatty acids from plant oils, as starting materials for biocatalytic conversion to macrocyclic lactones, as has been demonstrated for other valuable macrocycles. acs.orgnih.gov

Table 1: Potential Biocatalytic Approaches for Ambrettolide Production

| Approach | Description | Key Research Focus |

| Enzymatic Cyclization | Use of lipases or esterases to catalyze the intramolecular cyclization of a linear hydroxy acid precursor. | Screening for enzymes with high macrocyclization efficiency and stability. |

| Whole-Cell Biotransformation | Utilizing engineered microorganisms to convert a precursor molecule into Ambrettolide. | Optimizing transport of substrate and product across the cell membrane. |

| De Novo Biosynthesis | Engineering a complete metabolic pathway in a microbial host to produce Ambrettolide from simple sugars. | Balancing pathway flux and minimizing the formation of toxic intermediates. |

Exploration of Novel Biological Target Interactions Beyond Olfaction

While Ambrettolide is primarily known for its musky scent, emerging research indicates that macrocyclic lactones possess a broader range of biological activities. chemicalbull.com A recent study on ambrette seed oil, which contains a significant amount of Ambrettolide, revealed its potential as an antibacterial agent. nih.gov The study showed that Ambrettolide exhibited satisfactory binding energy towards beta-lactamase TEM-72 and dihydrofolate reductase (DHFR) proteins in molecular docking studies, suggesting a potential mechanism for its antibacterial action. nih.gov

This opens up new avenues for research into the pharmacological properties of Ambrettolide and its derivatives. Future investigations could explore:

Antimicrobial Activity: Systematic evaluation of the antimicrobial spectrum of Ambrettolide against a range of pathogenic bacteria and fungi.

Enzyme Inhibition: Detailed studies to confirm and characterize the inhibition of specific enzymes, such as DHFR and beta-lactamases, and to understand the structure-activity relationships.

Other Therapeutic Areas: Given the diverse bioactivities of other macrocycles, exploring the potential of Ambrettolide in areas such as anti-inflammatory, antiparasitic, or anticancer applications is a logical next step. nih.gov

Table 2: Potential Non-Olfactory Biological Targets for (10E)-Oxacycloheptadec-10-en-2-one

| Target Class | Potential Application | Research Direction |

| Bacterial Enzymes | Antibacterial agents | Investigating the mechanism of action against drug-resistant bacterial strains. |

| Parasitic Proteins | Antiparasitic drugs | Screening for activity against parasites like Plasmodium falciparum. |

| Inflammatory Mediators | Anti-inflammatory therapies | Assessing the effect on cytokine production and inflammatory pathways. |

Advanced Materials Science Applications Derived from Macrocyclic Motifs

The unique conformational properties and chemical functionality of macrocyclic lactones make them attractive building blocks for novel polymers and advanced materials. The ring-opening polymerization (ROP) of lactones is a well-established method for producing biodegradable polyesters. bas.bg While much of the research has focused on smaller lactones, the polymerization of macrocyclic lactones like Ambrettolide could lead to polymers with unique properties. bas.bg

Future research in this domain could focus on:

Biodegradable Polymers: Synthesizing and characterizing polymers derived from the ring-opening polymerization of Ambrettolide. researchgate.netyoutube.com These materials could have applications in biomedical devices, drug delivery systems, and sustainable packaging due to their potential biocompatibility and biodegradability. researchgate.net

Functional Materials: The double bond in the Ambrettolide ring offers a site for further chemical modification, allowing for the creation of functional polymers with tailored properties, such as specific thermal or mechanical characteristics.

Self-Assembling Systems: Investigating the ability of Ambrettolide-based polymers and oligomers to self-assemble into well-defined nanostructures, which could have applications in nanotechnology and materials science.

Table 3: Potential Material Science Applications of (10E)-Oxacycloheptadec-10-en-2-one

| Application Area | Potential Material Type | Key Properties |

| Biomedical | Biodegradable polyesters | Biocompatibility, controlled degradation rate |

| Packaging | Sustainable plastics | Flexibility, barrier properties |

| Nanotechnology | Self-assembling polymers | Ordered nanostructures, stimuli-responsive behavior |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The design and optimization of molecules with specific properties is a complex and time-consuming process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process in the chemical and pharmaceutical industries. sciety.orgmdpi.com For a compound like Ambrettolide, AI and ML can be applied in several ways:

De Novo Fragrance Design: ML models can be trained on large datasets of fragrance molecules and their corresponding olfactory properties to predict the scent of new molecules. mdpi.comacs.org This allows for the in-silico design of novel fragrance compounds with desired scent profiles, potentially leading to the discovery of new and unique musks. github.ioinuaai.com

Synthesis Optimization: AI algorithms can analyze vast reaction databases to predict the optimal conditions for the synthesis of Ambrettolide and its derivatives, improving yield and reducing waste. cas.orgtechnologynetworks.com This is particularly valuable for complex multi-step syntheses.

Property Prediction: ML models can predict various physicochemical and biological properties of new Ambrettolide analogs, helping to prioritize the synthesis of the most promising candidates for fragrance, pharmaceutical, or materials applications.

The integration of AI and ML into the research and development workflow is expected to significantly accelerate the discovery and optimization of macrocyclic lactones with tailored functionalities.

Comprehensive Studies on Environmental Degradation Pathways and Metabolites

As the production and use of synthetic compounds like Ambrettolide increase, a thorough understanding of their environmental fate is crucial. While Ambrettolide is reported to be readily biodegradable, detailed studies on its degradation pathways and the identification of its metabolites are still needed. givaudan.com

Future research should focus on:

Biodegradation Pathways: Elucidating the specific microbial and enzymatic pathways responsible for the degradation of Ambrettolide in various environmental compartments, such as soil and water.

Metabolite Identification: Identifying and characterizing the intermediate and final products of Ambrettolide degradation to assess their potential environmental impact and persistence. nih.gov

Ecotoxicology of Metabolites: Evaluating the toxicity of the degradation products to aquatic and terrestrial organisms to ensure a complete understanding of the environmental safety of Ambrettolide. nih.govresearchgate.net

Comprehensive environmental studies will provide the necessary data to support the continued sustainable use of Ambrettolide and other macrocyclic musks. semanticscholar.orgresearchgate.net

Q & A

Basic: How can the structural confirmation of (10E)-Oxacycloheptadec-10-en-2-one be achieved using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm the macrocyclic lactone structure and E-configuration at C10. Key markers include coupling constants (e.g., for trans double bonds) and chemical shifts for the α,β-unsaturated carbonyl group (δ ~165–170 ppm for carbonyl carbon) .

- Infrared (IR) Spectroscopy: Identify the lactone carbonyl stretch (~1740 cm) and C=C stretching (~1640 cm) .

- Mass Spectrometry (MS): Verify molecular ion peaks at m/z 252.39 (CHO) and fragmentation patterns consistent with macrocyclic cleavage .

Advanced: What synthetic strategies address challenges in achieving high enantiomeric purity of (10E)-Oxacycloheptadec-10-en-2-one?

Methodological Answer:

- Ring-Closing Metathesis (RCM): Optimize catalyst selection (e.g., Grubbs 2nd generation) to minimize isomerization during macrocyclization. Monitor reaction kinetics via GC-MS to identify side products .

- Chiral Resolution: Use HPLC with chiral stationary phases (e.g., cellulose derivatives) or enzymatic resolution to separate enantiomers. Validate purity via polarimetry and chiral NMR shift reagents .

- Computational Modeling: Employ density functional theory (DFT) to predict transition-state energies and guide catalyst design for stereoselective synthesis .

Data Contradiction: How can discrepancies in reported solubility data (e.g., g/L vs. higher values) be resolved experimentally?

Methodological Answer:

- Standardized Protocols: Replicate solubility tests in controlled conditions (25°C, 760 Torr) using purified solvents (e.g., HPLC-grade hexane/ethanol). Validate via gravimetric analysis after solvent evaporation .

- Statistical Analysis: Apply ANOVA to compare datasets from multiple labs, identifying outliers due to impurities or measurement techniques .

- Molecular Dynamics Simulations: Model solute-solvent interactions to predict solubility trends and identify experimental variables (e.g., temperature gradients) .

Advanced: What computational approaches elucidate the interaction between (10E)-Oxacycloheptadec-10-en-2-one and olfactory receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate ligand-receptor binding. Focus on conserved residues in OR5AN1 receptors linked to ambergris-like odor perception .

- Dynamic Simulations: Perform molecular dynamics (MD) in lipid bilayers to assess conformational stability of the ligand-receptor complex over 100 ns trajectories .

- QSAR Modeling: Corporate substituent effects (e.g., ring size, substituents) with odor thresholds using partial least squares regression .

Basic: What are the critical spectral markers in NMR for distinguishing E/Z isomers of Oxacycloheptadecenones?

Methodological Answer:

- H NMR Coupling Constants: Trans (E) double bonds exhibit , while cis (Z) configurations show .

- Chemical Shift Differences: Allylic protons in E-isomers deshield more (δ ~2.5–3.0 ppm) due to reduced conjugation with the carbonyl group .

- NOESY Experiments: Cross-peaks between H10 and H12 in Z-isomers confirm spatial proximity absent in E-forms .

Advanced: How does macrocyclic ring size influence the odor potency of (10E)-Oxacycloheptadec-10-en-2-one compared to homologs?

Methodological Answer:

- Sensory Threshold Testing: Conduct gas chromatography-olfactometry (GC-O) to measure detection thresholds (ng/L air) for homologs (e.g., Exaltolide, C15). Use panelists trained in ISO 8586 .

- Conformational Analysis: Compare lowest-energy conformers (via DFT) to assess rigidity and fit into receptor pockets. Larger rings (C17) may enhance binding via van der Waals interactions .

- Receptor Mutagenesis: Engineer OR5AN1 mutants to identify residues critical for size selectivity .

Basic: How is chromatographic purity validated for (10E)-Oxacycloheptadec-10-en-2-one?